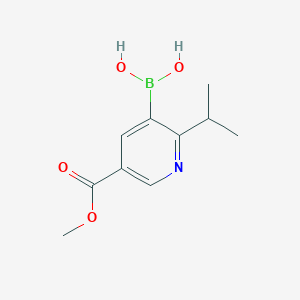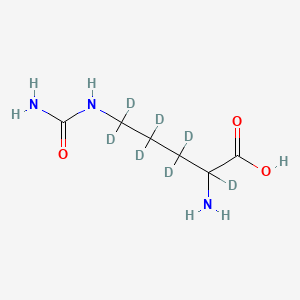
L-Citrulline-2,3,3,4,4,5,5-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Citrulline-2,3,3,4,4,5,5-D7 is a labeled derivative of L-Citrulline, an amino acid first isolated from watermelon juice. This compound is used as a radiolabeled internal standard in various scientific studies. The molecular formula of this compound is C6H6D7N3O3, and it has a molecular weight of 182.23.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Citrulline-2,3,3,4,4,5,5-D7 is synthesized by incorporating deuterium atoms into the L-Citrulline molecule. The process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions typically include controlled temperature and pH to ensure the incorporation of deuterium atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the isotopic labeling. The compound is then purified using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
L-Citrulline-2,3,3,4,4,5,5-D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original form or other reduced states.
Substitution: The deuterium atoms can be substituted with other isotopes or atoms under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while substitution reactions may yield various isotopically labeled derivatives.
Applications De Recherche Scientifique
L-Citrulline-2,3,3,4,4,5,5-D7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis.
Industry: Applied in environmental studies as pollutant standards for detecting air, water, soil, and food contaminants.
Mécanisme D'action
L-Citrulline-2,3,3,4,4,5,5-D7 exerts its effects primarily through its role as a precursor to L-arginine in the nitric oxide cycle. The compound is transported across cell membranes via specific transporters like LAT1. Once inside the cell, it is converted to L-arginine, which then participates in the production of nitric oxide, a key signaling molecule involved in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginine: Another amino acid involved in the nitric oxide cycle.
L-Ornithine: A precursor to L-Citrulline in the urea cycle.
L-Citrulline: The non-labeled version of L-Citrulline-2,3,3,4,4,5,5-D7.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications where accurate measurement of metabolic pathways is crucial.
Propriétés
Formule moléculaire |
C6H13N3O3 |
|---|---|
Poids moléculaire |
182.23 g/mol |
Nom IUPAC |
2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/i1D2,2D2,3D2,4D |
Clé InChI |
RHGKLRLOHDJJDR-VNEWRNQKSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)N)C([2H])([2H])NC(=O)N |
SMILES canonique |
C(CC(C(=O)O)N)CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


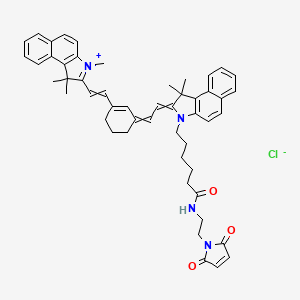

![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
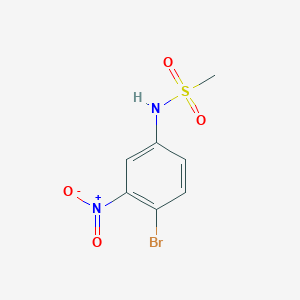
![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
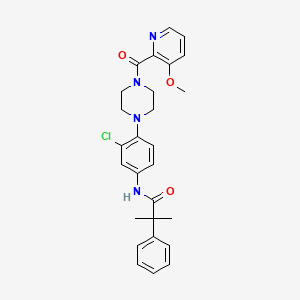
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)

![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)
![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
